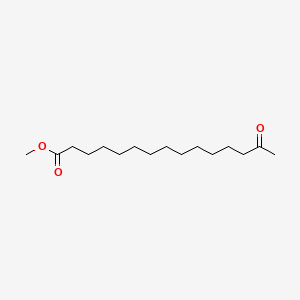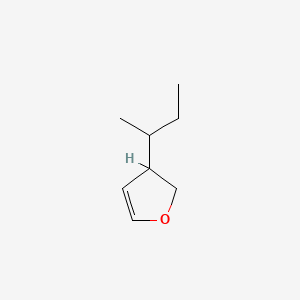
3-Butan-2-yl-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butan-2-yl-2,3-dihydrofuran is a chemical compound belonging to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of carbonyl compounds using metal-containing catalysts. For instance, the reaction of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound through elimination of water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butan-2-yl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.
Substitution: The butan-2-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides and Lewis acids.
Major Products Formed
The major products formed from these reactions include oxidized furans, reduced tetrahydrofurans, and substituted dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butan-2-yl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Butan-2-yl-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the butan-2-yl group.
2,3-Dihydrobenzofuran: Contains a fused benzene ring, offering different chemical properties.
Tetrahydrofuran: A fully saturated analog with a similar ring structure.
Uniqueness
3-Butan-2-yl-2,3-dihydrofuran is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
56805-32-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-butan-2-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C8H14O/c1-3-7(2)8-4-5-9-6-8/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
ZFHLYRXUGVHBRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)

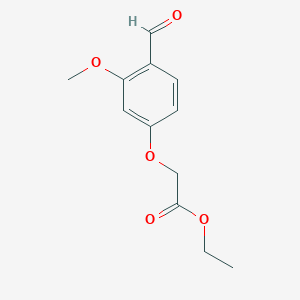
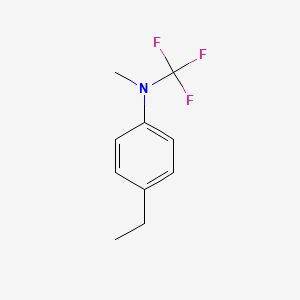
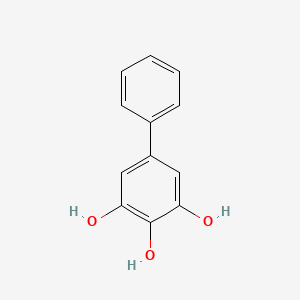
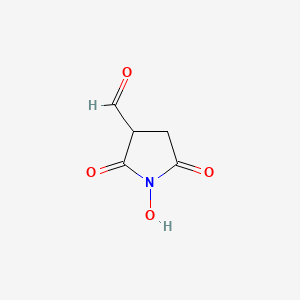
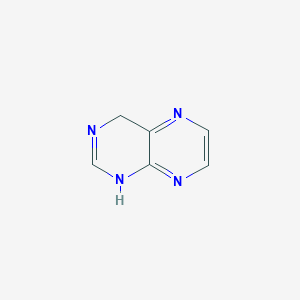
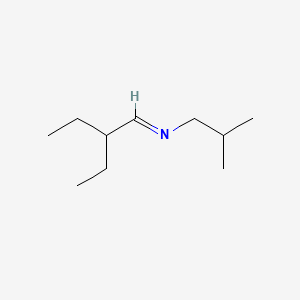
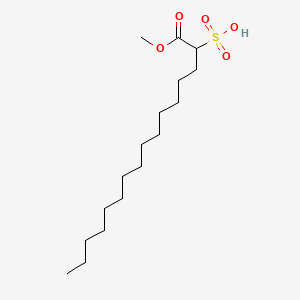


![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

